molecular formula C21H25N3O3S B2931970 N-(3-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851718-51-9

N-(3-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2931970
CAS No.: 851718-51-9
M. Wt: 399.51
InChI Key: GZSBYNUJVMPMGU-UHFFFAOYSA-N
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Description

N-(3-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with intriguing structural and functional properties. It belongs to the family of pyrazole derivatives, which are well-known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. This particular compound combines the pyrazole core with methanesulfonamide, potentially enhancing its biological activity and stability.

Synthetic routes and reaction conditions

  • The synthesis typically begins with the formation of the pyrazole core. This can be achieved through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

  • The next step involves introducing the p-tolyl group via an electrophilic aromatic substitution.

  • The isobutyryl group is then added through a Friedel-Crafts acylation reaction.

  • Finally, the methanesulfonamide moiety is attached using sulfonyl chloride in the presence of a base like triethylamine.

Industrial production methods

  • In an industrial setting, the synthesis process is scaled up using batch or continuous flow reactors. Reaction conditions are optimized for yield and purity, with rigorous quality control measures in place.

  • Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Types of reactions it undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring and the tolyl group, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction of the carbonyl group within the isobutyryl moiety can yield corresponding alcohols.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, allowing modifications at the phenyl and tolyl rings.

Common reagents and conditions

  • Oxidation typically requires agents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction reactions often utilize hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

  • Substitution reactions can be facilitated by reagents such as halogens, organolithium compounds, or Grignard reagents under controlled temperatures.

Major products formed from these reactions

  • Oxidized derivatives of the pyrazole ring.

  • Reduced alcohol forms of the isobutyryl moiety.

  • Various substituted phenyl and tolyl derivatives.

In Chemistry

  • Used as a building block for the synthesis of more complex molecules.

  • Investigated for its reactivity and stability under different chemical conditions.

In Biology

  • Explored for its potential as an anti-inflammatory and analgesic agent.

  • Studied for its interactions with various biological targets, including enzymes and receptors.

In Medicine

  • Potential use in drug development for treating inflammatory diseases and pain.

  • Evaluated for its pharmacokinetic properties and safety profile.

In Industry

  • Applied in the development of new materials with specific properties, such as enhanced thermal stability.

  • Investigated for its use in agricultural chemicals and pesticides.

Mechanism of Action

The mechanism by which this compound exerts its effects involves multiple molecular targets and pathways. The pyrazole core can interact with cyclooxygenase (COX) enzymes, inhibiting the production of pro-inflammatory prostaglandins. The methanesulfonamide group may enhance the compound's binding affinity and selectivity for specific receptors or enzymes, potentially increasing its efficacy. Additionally, the isobutyryl and tolyl groups contribute to the compound's overall hydrophobicity, influencing its absorption and distribution within the body.

Comparison with other pyrazole derivatives

  • Other pyrazole derivatives, such as celecoxib, also inhibit COX enzymes but may differ in selectivity and potency.

  • Compounds like phenylbutazone and metamizole share anti-inflammatory properties but vary in their side effect profiles and specific indications.

List of similar compounds

  • Celecoxib

  • Phenylbutazone

  • Metamizole

  • Rofecoxib

  • Valdecoxib

Hope this helps!

Properties

IUPAC Name

N-[3-[3-(4-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-14(2)21(25)24-20(16-10-8-15(3)9-11-16)13-19(22-24)17-6-5-7-18(12-17)23-28(4,26)27/h5-12,14,20,23H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSBYNUJVMPMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C(C)C)C3=CC(=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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